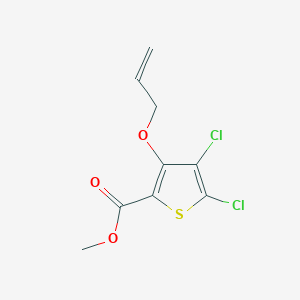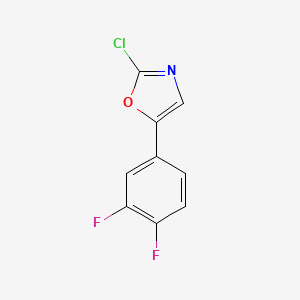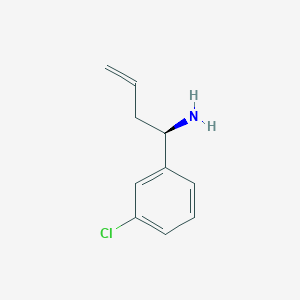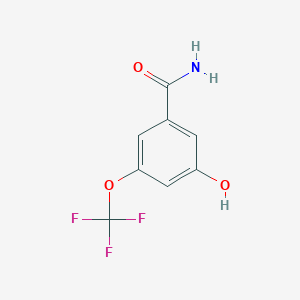
Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group, two chlorine atoms, and a carboxylate ester group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors. One common method is the reaction of 1,4-dichlorobut-2-yne with sulfur sources under specific conditions to form the dichlorothiophene ring.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction. This involves the reaction of the thiophene derivative with allyl alcohol in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) and are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the allyloxy group and the dichlorothiophene ring, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reactions it undergoes.
相似化合物的比较
Similar Compounds
Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate: Similar structure but with one chlorine atom.
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate: Similar structure but with the chlorine atom at a different position.
Methyl 3-(allyloxy)-thiophene-2-carboxylate: Lacks the chlorine atoms.
Uniqueness
Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and properties. The dichlorothiophene ring provides distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H8Cl2O3S |
|---|---|
分子量 |
267.13 g/mol |
IUPAC 名称 |
methyl 4,5-dichloro-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H8Cl2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h3H,1,4H2,2H3 |
InChI 键 |
IVGHRTQWZHZQQL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C(S1)Cl)Cl)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)






![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)





